(-)-3-dehydroshikimic acid
(-)-3-dehydroshikimic acid
3-dehydroshikimic acid is a 4-oxo monocarboxylic acid that is shikimic acid in which the allylic hydroxy group has been oxidised to the corresponding keto group. It has a role as a plant metabolite. It is a 4-oxo monocarboxylic acid, a 4-hydroxy monocarboxylic acid, a 5-hydroxy monocarboxylic acid, an alpha,beta-unsaturated monocarboxylic acid and a secondary alpha-hydroxy ketone. It is functionally related to a shikimic acid. It is a conjugate acid of a 3-dehydroshikimate.
3-Dehydroshikimate is a natural product found in Phaseolus vulgaris with data available.
3-Dehydroshikimic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
3-Dehydroshikimate is a natural product found in Phaseolus vulgaris with data available.
3-Dehydroshikimic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
2922-42-1
VCID:
VC20766964
InChI:
InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1
SMILES:
C1C(C(C(=O)C=C1C(=O)O)O)O
Molecular Formula:
C7H8O5
Molecular Weight:
172.13 g/mol
(-)-3-dehydroshikimic acid
CAS No.: 2922-42-1
Cat. No.: VC20766964
Molecular Formula: C7H8O5
Molecular Weight: 172.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | 3-dehydroshikimic acid is a 4-oxo monocarboxylic acid that is shikimic acid in which the allylic hydroxy group has been oxidised to the corresponding keto group. It has a role as a plant metabolite. It is a 4-oxo monocarboxylic acid, a 4-hydroxy monocarboxylic acid, a 5-hydroxy monocarboxylic acid, an alpha,beta-unsaturated monocarboxylic acid and a secondary alpha-hydroxy ketone. It is functionally related to a shikimic acid. It is a conjugate acid of a 3-dehydroshikimate. 3-Dehydroshikimate is a natural product found in Phaseolus vulgaris with data available. 3-Dehydroshikimic acid is a metabolite found in or produced by Saccharomyces cerevisiae. |
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CAS No. | 2922-42-1 |
Molecular Formula | C7H8O5 |
Molecular Weight | 172.13 g/mol |
IUPAC Name | (4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid |
Standard InChI | InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1 |
Standard InChI Key | SLWWJZMPHJJOPH-PHDIDXHHSA-N |
Isomeric SMILES | C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O |
SMILES | C1C(C(C(=O)C=C1C(=O)O)O)O |
Canonical SMILES | C1C(C(C(=O)C=C1C(=O)O)O)O |
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